(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
Description
The compound "(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone" features a unique hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety, and a pyridyloxy-substituted phenyl group linked via a methanone bridge.
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(21-11-14(12-21)22-9-8-19-20-22)13-4-3-5-15(10-13)24-16-6-1-2-7-18-16/h1-10,14H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVUUYIKVCQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is likely to interact with biological targets due to the presence of the 1,2,3-triazole ring. This structural fragment is known for its ability to form hydrogen bonds, which is crucial for binding with biological targets.
Mode of Action
The mode of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone involves its interaction with its targets. The 1,2,3-triazole ring in the compound is an isostere of the amide bond, which makes it resistant to metabolic degradation. This resistance enhances the compound’s ability to interact effectively with its targets.
Biochemical Pathways
The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone may affect various biochemical pathways. The 1,2,3-triazole ring is a key structural component in many compounds that exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, and anticancer activities. Therefore, it’s plausible that this compound could influence similar pathways.
Pharmacokinetics
The presence of the 1,2,3-triazole ring, which is resistant to metabolic degradation, suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various pathogens and conditions, suggesting that this compound may have similar effects.
Action Environment
The action environment of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can be influenced by various factors. The 1,2,3-triazole ring is resistant to metabolic degradation, which may enhance the compound’s stability in various environments.
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone , often referred to as TAPM, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
TAPM features a unique combination of an azetidine ring , a triazole moiety , and a pyridine-derived phenyl group . This structural diversity contributes to its pharmacological potential. The compound's solubility in solvents like DMSO and ethanol suggests favorable bioavailability, which is crucial for therapeutic efficacy.
Anticancer Activity
TAPM has shown promising anticancer properties in various studies. For instance, research indicates that compounds with similar triazole structures exhibit significant cytotoxic effects against multiple cancer cell lines, including A-549 (lung), HL-60 (leukemia), and MCF-7 (breast) cells. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the low micromolar range, indicating potent activity .
Case Studies
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of TAPM on HCT116 colon cancer cells, revealing an IC50 value of approximately 5.19 µM. This indicates that TAPM is significantly more potent than traditional chemotherapeutic agents like cisplatin .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis through the increase of reactive oxygen species (ROS) levels in cancer cells. This leads to mitochondrial dysfunction and activation of caspases, promoting programmed cell death .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of TAPM. Its triazole component is known for its ability to disrupt fungal cell wall synthesis and inhibit bacterial growth. Studies have demonstrated effectiveness against a range of pathogens, including resistant strains .
TAPM primarily targets SIRT3 , a member of the sirtuin family involved in mitochondrial regulation and metabolism. By acting as a selective inhibitor of SIRT3, TAPM influences various biochemical pathways that are critical for cellular homeostasis and survival under stress conditions .
Biochemical Pathways Affected
- Mitochondrial Function : Inhibition of SIRT3 by TAPM affects mitochondrial respiration and energy production.
- Oxidative Stress Response : The compound modulates antioxidant responses by altering the expression of superoxide dismutase (SOD) enzymes .
Synthesis
The synthesis of TAPM typically involves multi-step organic reactions, including:
- Formation of the Triazole Ring : Utilizing click chemistry techniques such as the copper-catalyzed azide-alkyne cycloaddition.
- Azetidine Ring Construction : Employing standard methods for constructing heterocyclic compounds.
- Final Coupling Reactions : Combining the azetidine and triazole moieties with the pyridine-derived phenyl group to yield TAPM.
This synthetic route allows for further modifications that can enhance biological activity or selectivity against specific targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 5-(4-Chlorophenyl)-4-methylthiazole | Thiazole ring with phenyl substitution | Antimicrobial |
| 2. 4-(Triazolyl)phenol | Phenolic compound with triazole | Antioxidant |
| 3. 2-Azetidinone derivatives | Azetidine core with various substituents | Anticancer |
| 4. 5-Aryltriazoles | Aryl groups attached to triazole | Antifungal |
These compounds share structural similarities with TAPM but exhibit distinct biological profiles and mechanisms of action .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is C15H18N4O, featuring:
| Component | Description |
|---|---|
| Triazole Ring | Known for stability and diverse biological activity. |
| Azetidine Ring | Contributes to membrane interaction and enhances bioavailability. |
| Pyridine Moiety | Increases lipophilicity and potential interactions with biological targets. |
Antimicrobial Properties
Research indicates that compounds with triazole and azetidine moieties exhibit significant antimicrobial activities. Studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, improving interaction with microbial targets .
Anticancer Potential
The structural features of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone suggest potential applications in cancer therapy. Triazole derivatives have been reported to possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds containing triazole rings are known for their anti-inflammatory properties. The presence of the pyridine moiety may enhance this effect by modulating inflammatory pathways .
Computational Studies
In silico studies have predicted that this compound may interact with multiple biological targets, enhancing its therapeutic potential. Molecular docking studies suggest favorable binding affinities with enzymes involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the pharmacological significance of similar compounds:
- A study demonstrated that triazole-based compounds exhibited promising activity against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .
- Another research effort synthesized a series of triazole hybrids that showed significant inhibition of protein kinases implicated in cancer signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Azetidine-Triazole Core
Compounds sharing the azetidine-triazole core but differing in substituents highlight the impact of peripheral groups on physicochemical and biological properties.
The benzyloxy-methyl substituent on the triazole may sterically hinder interactions with hydrophilic binding pockets.
Heterocyclic Variations: Thiadiazoles and Thiazoles
Thiadiazole and thiazole derivatives with triazole moieties exhibit potent antitumor activity, underscoring the importance of heterocycle choice.
| Compound (Example) | Heterocycle | IC₅₀ (HepG2) | IC₅₀ (MCF-7) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole derivative (9b) | Thiadiazole | 2.94 µM | Not tested | |
| Thiazole derivative (12a) | Thiazole | 1.19 µM | 3.4 µM |
Analysis: The thiazole derivative (12a) shows superior activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) compared to the thiadiazole analogue (9b). The thiazole’s smaller ring size and sulfur atom may enhance DNA intercalation or enzyme inhibition. The target compound’s azetidine-triazole core could offer similar rigidity but with distinct electronic properties due to the nitrogen-rich azetidine.
Pyridyl and Phenyl Methanones
Methanone-linked pyridyl and phenyl groups are common in bioactive compounds, with variations in substituents influencing activity.
Analysis :
The dihydropyrazole-indole hybrid () may target serotonin receptors due to the indole moiety, while the nitro group in compound 8 () could confer redox activity. The target compound’s pyridyloxy group may improve solubility compared to nitro-substituted analogues.
Triazole Regioisomerism and Substitution Effects
Regiospecific triazole substitution (1,2,3- vs. 1,2,4-triazole) and functionalization modulate binding affinity.
| Compound | Triazole Type | Key Feature | Reference |
|---|---|---|---|
| Target Compound | 1,2,3-Triazole | 1-Substituted azetidine | N/A |
| Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone | 1,2,4-Triazole | 1-Benzoyl substitution |
Analysis : 1,2,3-Triazoles (target compound) are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring 1,4-regiospecificity, whereas 1,2,4-triazoles () may adopt different geometries affecting target binding . The 1-benzoyl group in the 1,2,4-triazole analogue could enhance aromatic stacking but reduce polarity compared to the target’s pyridyloxy group.
Q & A
Basic: What are the established synthetic routes for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the azetidine ring via cyclization reactions. For example, azetidine derivatives can be synthesized using DIPEA (diisopropylethylamine) as a base under low-temperature conditions (-35°C) to stabilize intermediates .
- Step 2: Introduction of the 1,2,3-triazole moiety via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Step 3: Coupling the azetidine-triazole unit to the 3-(pyridin-2-yloxy)phenyl group via a methanone bridge. This step may involve nucleophilic acyl substitution or Friedel-Crafts acylation .
- Purification: Recrystallization from ethanol/chloroform mixtures (1:1) is commonly used to isolate the final product .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?
Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in acylation steps, while avoiding protic solvents that may hydrolyze intermediates .
- Catalyst Tuning: Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate Friedel-Crafts reactions, but their stoichiometry must be carefully controlled to prevent side reactions .
- Temperature Gradients: Gradual warming from -20°C to room temperature stabilizes reactive intermediates .
- In-Situ Monitoring: Techniques like TLC or HPLC track reaction progress and identify byproducts early .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies protons on the azetidine ring (δ 3.5–4.5 ppm) and pyridyloxy group (δ 7.0–8.5 ppm).
- ¹³C NMR confirms the methanone carbonyl (δ ~190 ppm) .
- IR Spectroscopy: Detects C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- X-Ray Crystallography: Resolves stereochemical ambiguities, especially for the azetidine ring conformation .
Advanced: How can computational methods elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking: Predicts binding affinities to biological targets (e.g., enzymes) by modeling interactions between the triazole/azetidine motifs and active sites .
- DFT Studies: Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends or stability .
- MD Simulations: Assesses conformational flexibility of the azetidine ring under physiological conditions .
- Validation: Cross-referencing computational results with experimental IC₅₀ values ensures predictive accuracy .
Basic: What are the reported biological activities of structurally analogous compounds?
Answer:
- Antimicrobial Activity: Pyrazole-azetidine hybrids exhibit inhibition against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anti-Inflammatory Effects: Triazole-containing compounds reduce COX-2 expression by >50% in murine models .
- Kinase Inhibition: Analogous methanone derivatives show IC₅₀ values <100 nM against tyrosine kinases due to hydrogen bonding with the pyridyloxy group .
Advanced: How should researchers design experiments to resolve contradictory bioactivity data across studies?
Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls to minimize variability .
- Purity Verification: HPLC (≥98% purity) and elemental analysis rule out impurities as confounding factors .
- Orthogonal Assays: Combine enzymatic assays with cell-based viability tests to confirm mechanism-specific activity .
- Meta-Analysis: Compare logP values (e.g., XlogP = 1.8 for similar compounds) to assess bioavailability discrepancies .
Advanced: What strategies ensure the compound’s stability during long-term storage?
Answer:
- Storage Conditions: Argon-atmosphere vials at -20°C prevent oxidation of the triazole ring .
- Lyophilization: Freeze-drying in amber vials reduces hydrolytic degradation .
- Stability Testing: Periodic TGA/DSC analysis monitors thermal decomposition thresholds (>150°C for most analogs) .
Basic: How is the compound’s solubility profile optimized for in vitro assays?
Answer:
- Co-Solvents: DMSO (≤1% v/v) maintains solubility in aqueous buffers without cytotoxicity .
- pH Adjustment: Buffering at pH 7.4 (PBS) enhances solubility of the pyridyloxy group .
- Surfactants: Polysorbate-80 (0.01% w/v) stabilizes colloidal dispersions .
Advanced: What environmental safety protocols are recommended for lab-scale handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
